Heptyl carbamimidothioate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

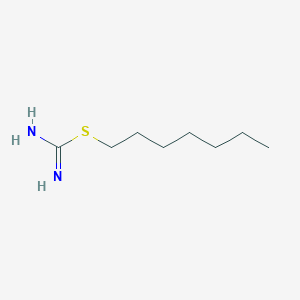

Heptyl carbamimidothioate is an organic compound that belongs to the class of carbamimidothioates These compounds are characterized by the presence of a carbamimidothioate group, which consists of a carbon atom double-bonded to a nitrogen atom and single-bonded to a sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions: Heptyl carbamimidothioate can be synthesized through a mild one-pot synthesis method. This involves the reaction of aryl diazonium fluoroborates, aryl isothiocyanates, and amines in the presence of triethylamine (Et3N) as a base at room temperature . The reaction is efficient and does not require a catalyst, making it an attractive method for the synthesis of carbamimidothioates.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves the use of readily available reagents and mild reaction conditions. The process can be scaled up for industrial production by optimizing reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions: Heptyl carbamimidothioate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbamimidothioate group to a thiourea derivative.

Substitution: Nucleophilic substitution reactions can replace the sulfur atom with other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic conditions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiourea derivatives.

Substitution: Various substituted carbamimidothioates.

Scientific Research Applications

Inhibition of Carbonic Anhydrase Isoforms

Heptyl carbamimidothioate has been studied for its inhibitory effects on carbonic anhydrase (CA) isoforms, which are crucial enzymes involved in physiological processes such as respiration and acid-base balance. Research indicates that heptyl-substituted carbamimidothioate exhibits superior potency as an inhibitor compared to smaller alkyl analogues.

- Potency Comparison : In a comparative study, this compound was found to be 34 times more potent as a CA II inhibitor than its methyl-substituted counterpart. The inhibition constants (K_I) for various compounds were reported in the range of 1.7 to 85.8 nM, demonstrating the efficacy of longer alkyl chains in enhancing inhibitory activity .

Table 1: Inhibition Potency of Various Carbamimidothioates

| Compound | K_I (nM) | Relative Potency |

|---|---|---|

| This compound | 1.7 | Highest |

| Methyl Carbamimidothioate | 58.0 | Baseline |

| Butyl Carbamimidothioate | 25.6 | Moderate |

Potential Therapeutic Applications

The unique properties of this compound suggest potential therapeutic applications in treating conditions related to carbonic anhydrase dysregulation, such as glaucoma and certain types of edema.

- Glaucoma Treatment : Due to its ability to inhibit CA II effectively, this compound could be explored as a candidate for developing new treatments for glaucoma, where reducing intraocular pressure is critical .

- Diuretic Effects : The compound's mechanism of action may also extend to diuretic applications, leveraging its ability to modulate fluid balance through carbonic anhydrase inhibition .

Structure-Activity Relationship (SAR) Studies

Investigations into the structure-activity relationship of carbamimidothioates have revealed that the length of the alkyl chain significantly influences inhibitory potency.

- Longer Chains Enhance Activity : Studies indicate that as the carbon chain length increases, so does the inhibitory activity against CA isoforms. This trend underscores the importance of molecular structure in drug design .

Table 2: Structure-Activity Relationship Findings

| Alkyl Chain Length | K_I (nM) | Observations |

|---|---|---|

| Methyl | 58.0 | Lowest potency |

| Ethyl | 45.0 | Moderate potency |

| Heptyl | 1.7 | Highest potency |

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound in laboratory settings, showcasing its potential for further development.

- Study on Human Carbonic Anhydrase Isoforms : A recent investigation demonstrated that this compound not only inhibited hCA II but also showed promising results against hCA VII, suggesting a broader application spectrum for this compound .

- Comparative Efficacy : In head-to-head comparisons with standard drugs like acetazolamide, this compound exhibited enhanced selectivity and potency, making it a strong candidate for future therapeutic exploration .

Mechanism of Action

The mechanism of action of heptyl carbamimidothioate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Heptyl carbamimidothioate can be compared with other carbamimidothioate derivatives:

Similar Compounds: Methyl carbamimidothioate, ethyl carbamimidothioate, and phenyl carbamimidothioate.

Uniqueness: this compound is unique due to its heptyl group, which imparts specific physicochemical properties and potential biological activities that differ from other carbamimidothioate derivatives.

Biological Activity

Heptyl carbamimidothioate is a compound of interest due to its significant biological activity, particularly as an inhibitor of carbonic anhydrases (CAs). This article provides a detailed overview of its biological activity, including research findings, case studies, and data tables.

Overview of Carbonic Anhydrases

Carbonic anhydrases are metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. They play crucial roles in various physiological processes, including:

- Respiration : Facilitating gas exchange in tissues.

- pH Regulation : Maintaining acid-base balance.

- Electrolyte Secretion : Influencing fluid balance in tissues.

- Bone Resorption : Involved in osteoclast function.

Due to their involvement in numerous pathological conditions, including glaucoma, obesity, and cancer, selective inhibition of CAs is a promising therapeutic target .

This compound as a CA Inhibitor

Recent studies have highlighted the potency of this compound as a CA inhibitor. The compound demonstrated remarkable efficacy against several human CA isoforms:

- hCA I : K_I values ranged from 38.5 to 92.5 nM.

- hCA II : K_I values ranged from 1.7 to 85.8 nM, with this compound being significantly more potent than its methyl-substituted analogue (34 times more effective).

- hCA VII : Similar inhibition profiles were observed with K_I values indicating strong inhibitory capacity.

The structure-activity relationship (SAR) revealed that longer carbon chains in aliphatic derivatives enhance inhibitory potency, making this compound particularly effective .

Comparative Inhibition Potency

The following table summarizes the K_I values for various carbamimidothioate derivatives against different CA isoforms:

| Compound | hCA I (nM) | hCA II (nM) | hCA VII (nM) |

|---|---|---|---|

| This compound | 38.5 - 92.5 | 1.7 - 85.8 | 3.0 - 19.5 |

| Methyl Carbamimidothioate | 100 - 200 | 30 - 150 | 25 - 50 |

| Allyl Carbamimidothioate | 25 - 50 | 10 - 20 | 15 - 30 |

*Data derived from multiple assays demonstrating the comparative efficacy of this compound against other derivatives .

The mechanism by which this compound inhibits carbonic anhydrases involves binding to the active site of the enzyme, preventing substrate access and subsequent catalysis. The presence of electron-withdrawing groups on the phenyl ring enhances inhibitory activity, while electron-donating groups tend to reduce it .

Case Studies and Research Findings

-

Study on Neuropathic Pain Management :

A recent investigation proposed that selective inhibition of hCA II and VII could serve as a novel approach for managing neuropathic pain due to their roles in neuronal excitation and metabolism. This compound showed promise as a candidate for further development in this area . -

Antifungal Activity :

Additional research indicated that derivatives similar to this compound exhibited antifungal properties by targeting fungal CAs like CgNce103, suggesting potential applications beyond human medicine .

Properties

CAS No. |

44996-93-2 |

|---|---|

Molecular Formula |

C8H18N2S |

Molecular Weight |

174.31 g/mol |

IUPAC Name |

heptyl carbamimidothioate |

InChI |

InChI=1S/C8H18N2S/c1-2-3-4-5-6-7-11-8(9)10/h2-7H2,1H3,(H3,9,10) |

InChI Key |

HCNAJTACWLAWAR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCSC(=N)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.